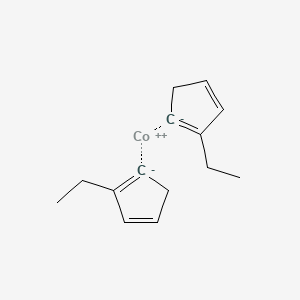
Cobalt(2+);2-ethylcyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+);2-ethylcyclopenta-1,3-diene is an organometallic compound that features a cobalt ion coordinated to a 2-ethylcyclopenta-1,3-diene ligand. This compound is part of a broader class of cyclopentadienyl complexes, which are significant in organometallic chemistry due to their stability and versatility in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);2-ethylcyclopenta-1,3-diene typically involves the reaction of cobalt salts with 2-ethylcyclopenta-1,3-diene under controlled conditions. One common method is the reaction of cobalt(II) chloride with sodium cyclopentadienide in an inert atmosphere to prevent oxidation . The reaction is usually carried out in a solvent like tetrahydrofuran at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(2+);2-ethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to form cobalt(I) species.
Substitution: Ligand substitution reactions can occur, where the 2-ethylcyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction can produce cobalt(I) species. Substitution reactions result in new cobalt complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Cobalt(2+);2-ethylcyclopenta-1,3-diene has several scientific research applications:
Wirkmechanismus
The mechanism of action of cobalt(2+);2-ethylcyclopenta-1,3-diene involves its ability to coordinate with other molecules and participate in redox reactions. The cobalt ion can undergo changes in its oxidation state, facilitating various chemical transformations. The 2-ethylcyclopenta-1,3-diene ligand stabilizes the cobalt ion and influences its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cobalt(2+);cyclopenta-1,3-diene
- Cobalt(2+);methylcyclopenta-1,3-diene
- Cobalt(2+);ethylcyclopenta-1,3-diene
Uniqueness
Cobalt(2+);2-ethylcyclopenta-1,3-diene is unique due to the presence of the 2-ethyl group, which can influence the electronic and steric properties of the compound. This can result in different reactivity and selectivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C14H18Co |
|---|---|
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
cobalt(2+);2-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C7H9.Co/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2 |
InChI-Schlüssel |
QRFIJTAMAHQWOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















